5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
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Overview
Description
- This compound is a complex molecule with a fused pyranone ring system and functional groups attached to it.
- It features a dihydroisoquinoline moiety, a piperidine group, and an oxoethoxy side chain.
- The compound’s structure suggests potential biological activity due to its diverse functional groups.
Preparation Methods
- One synthetic route involves a modified Strecker reaction:
- Starting materials: 4-(dimethylamino)benzaldehyde and 1,2,3,4-tetrahydroisoquinoline.
- Reaction conditions: Silica-supported sulfuric acid in acetonitrile at room temperature.
- Product: 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile .
- Industrial production methods may vary, but this reaction provides a straightforward route.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: Oxidative processes may modify the oxoethoxy side chain.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The piperidine nitrogen may participate in nucleophilic substitution reactions.
- Common reagents: Oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its structural complexity.
Chemistry: Study its reactivity and explore novel transformations.
Biology: Assess its impact on cellular processes or receptors.
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include saframycin A, phallacidin, and other α-amino nitriles.
- Highlight its uniqueness based on its specific combination of functional groups.
Remember that this compound’s potential applications and mechanisms are still areas of active research
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C22H26N2O4/c25-20-12-19(14-23-9-4-1-5-10-23)27-15-21(20)28-16-22(26)24-11-8-17-6-2-3-7-18(17)13-24/h2-3,6-7,12,15H,1,4-5,8-11,13-14,16H2 |
InChI Key |
UPTVWCWTFWHKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)C(=CO2)OCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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